N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Conventions for Quinazoline Sulfenamide Derivatives
The IUPAC name N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is derived through hierarchical substitution rules outlined in the Blue Book . The parent structure is quinazoline , a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrimidine ring (positions 1 and 3 occupied by nitrogen atoms). Substituents are numbered to minimize locants, with priority given to the principal functional group—here, the sulfanylacetamide moiety.
- Quinazoline numbering : The nitrogen atoms occupy positions 1 and 3. The sulfanyl group (-S-) is attached to position 4, while the 2-position bears a 4-methylphenyl substituent.
- Sulfanylacetamide component : The suffix -acetamide indicates a two-carbon chain (acetyl) bonded to an amide group. The sulfanyl (-S-) bridges the quinazoline and acetamide units, requiring the prefix sulfanyl.
- N-Allyl substitution : The amide nitrogen is substituted with an allyl group (-CH₂-CH=CH₂), denoted by N-allyl.
This systematic approach ensures unambiguous identification, critical for regulatory and research applications . For comparison, the sulfanyl group (HS-) is formally named λ¹-sulfane in IUPAC nomenclature , though sulfanyl remains widely accepted in substitutive naming.
Comparative Analysis of Trivial vs. Systematic Naming Conventions
Trivial names often prioritize brevity over structural clarity. For example, quinazoline itself is a retained trivial name, whereas its systematic alternative—1,3-diazanaphthalene—is rarely used . Similarly, sulfanyl (trivial) contrasts with λ¹-sulfane (systematic) .
Key Differences:
The systematic name explicitly encodes molecular connectivity, avoiding ambiguities inherent in trivial terms like mercapto (for -SH) or toluene (for methylbenzene) . However, trivial names persist in contexts where brevity is essential, such as drug development (e.g., gefitinib, a quinazoline-based tyrosine kinase inhibitor ).
Structural Relationship to Benzothiazole and Phthalazine Analogues
The compound’s quinazoline core shares structural motifs with benzothiazole and phthalazine , though key differences define their chemical behaviors:
Benzothiazole Comparison :
- Benzothiazole features a benzene fused to a thiazole ring (positions 1 and 2 occupied by sulfur and nitrogen).
- Unlike the sulfanyl bridge in the target compound, benzothiazole’s sulfur is integral to its heterocyclic system.
- Example: 2-(4-Methylphenyl)benzothiazole would lack the acetamide and sulfanyl linkages .
Phthalazine Comparison :
- Phthalazine consists of a benzene ring fused to a pyridazine ring (nitrogens at positions 1 and 2).
- The target compound’s pyrimidine-like nitrogen arrangement (positions 1 and 3) alters electronic properties and reactivity.
- Substituted phthalazines, such as 4-phenylphthalazine , differ in hydrogen-bonding potential and metabolic stability .
Structural Overlap Table:
| Feature | Target Compound | Benzothiazole Analogue | Phthalazine Analogue |
|---|---|---|---|
| Core Structure | Quinazoline (1,3-diazine) | Benzothiazole (S/N heterocycle) | Phthalazine (1,2-diazine) |
| Key Substituents | 4-Sulfanylacetamide, 2-aryl | Aryl, alkyl | Aryl, hydroxyl |
| Electronic Effects | Electron-deficient (N1, N3) | Moderate π-deficiency (S, N) | Strong π-deficiency (N1, N2) |
These distinctions underscore the target compound’s uniqueness among nitrogen- and sulfur-containing heterocycles, influencing its potential applications in medicinal chemistry .
Properties
Molecular Formula |
C20H19N3OS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H19N3OS/c1-3-12-21-18(24)13-25-20-16-6-4-5-7-17(16)22-19(23-20)15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3,(H,21,24) |
InChI Key |
FSWBKMOYWAYXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-methylphenyl)-4-quinazolinyl sulfanyl intermediate
- The quinazoline core is synthesized by cyclization reactions involving anthranilic acid derivatives or substituted benzamides.
- The 4-methylphenyl group is introduced via appropriate substituted starting materials or by cross-coupling reactions.
- The sulfanyl group is introduced by reacting the 2-chloroquinazoline intermediate with a thiol or sulfide nucleophile, typically under reflux conditions in polar aprotic solvents.
Preparation of N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
- The sulfanyl intermediate is reacted with an allyl-substituted acetamide derivative.
- This step often involves nucleophilic substitution where the sulfanyl group acts as a nucleophile attacking an electrophilic carbonyl or halide.
- Reaction conditions include mild bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–80 °C) for several hours to ensure completion.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloro-4-(4-methylphenyl)quinazoline + NaSH or thiol source, reflux in DMF | Formation of 2-(4-methylphenyl)-4-quinazolinyl sulfanyl intermediate | 70–85 | Purification by recrystallization or chromatography |
| 2 | Intermediate + N-allylacetamide or allyl bromide + K2CO3, THF, room temp to 60 °C, 12–24 h | Nucleophilic substitution to attach allylacetamide moiety | 65–80 | Reaction monitored by TLC; product purified by column chromatography |
Analytical and Purity Assessment
- Melting point determination and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, showing characteristic signals for the allyl group, quinazoline protons, and sulfanyl methylene.
- Mass spectrometry (MS) confirms molecular weight (~349.5 g/mol).
- Infrared (IR) spectroscopy identifies functional groups, particularly amide carbonyl and sulfanyl stretches.
Comparative Notes on Related Syntheses
- Similar quinazoline derivatives with sulfanyl and acetamide groups have been synthesized using diazotization and substitution reactions, as well as hydrazide intermediates, indicating the versatility of the synthetic approach.
- The use of potassium carbonate as a mild base in a biphasic or single-phase solvent system (e.g., THF/water) improves yields and reduces environmental impact.
- Allylation reactions of sulfonamides and amides under mild conditions have been reported to proceed efficiently, supporting the feasibility of the allyl group introduction step.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-chloro-4-(4-methylphenyl)quinazoline, sodium hydrosulfide (NaSH), N-allylacetamide or allyl bromide |
| Solvents | DMF, THF, ethanol/water mixtures |
| Bases | Potassium carbonate (K2CO3), sometimes sodium hydroxide (NaOH) |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction time | 12–24 hours |
| Purification | Recrystallization, column chromatography |
| Characterization | NMR, MS, IR, melting point, TLC |
Research Findings and Optimization Insights
- The sulfanyl substitution step is critical and benefits from controlled temperature and stoichiometry to avoid side reactions.
- Allylation under mild basic conditions yields high purity products with minimal by-products.
- Environmental considerations favor the use of aqueous-organic solvent mixtures and mild bases like potassium carbonate.
- Structural analogs suggest that modifications on the quinazoline ring or acetamide side chain can tune biological activity without significantly complicating synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. The allyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The sulfanyl group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
Compounds 8e , 8f , and 8g () share a sulfanyl acetamide backbone but replace the quinazoline core with a 1,3,4-oxadiazole ring. These analogs differ in the substituent position on the phenyl ring (2-methyl, 3-methyl, and 4-methyl, respectively), leading to distinct physical properties:
| Compound | Substituent Position | Melting Point | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 8e | 2-methylphenyl | 155°C | C₂₀H₁₈N₄O₂S | 378 |
| 8f | 3-methylphenyl | Not reported | C₂₁H₂₀N₄O₂S | 378 |
| 8g | 4-methylphenyl | 142°C | C₂₁H₂₀N₄O₂S | 378 |
The 4-methylphenyl analog (8g) exhibits a lower melting point than the 2-methyl derivative (8e), suggesting reduced crystallinity due to para-substitution.
Thioacetamide-Triazole Derivatives
Compounds 38 and 39 () feature a 1,2,3-triazole ring linked to a sulfanyl acetamide group. These fluorobenzyl-substituted derivatives demonstrated antibacterial activity against Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.
Heterocyclic Core Variations
- Orco Agonists (VUAA-1 and OLC-12) : These triazole-containing compounds () act as olfactory receptor co-receptor (Orco) agonists. Their activity hinges on the triazole-thioacetamide scaffold, contrasting with the target compound’s quinazoline core. This highlights how heterocyclic systems dictate biological target engagement—triazoles for olfactory receptors versus quinazolines for kinase or DNA-binding proteins .
- Chlorophenyl-Quinazoline Analog: describes a compound with a 4-chloro-2-methylphenyl group instead of 4-methylphenyl.
Crystallographic and Conformational Analysis
For example, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms inversion dimers via N–H⋯N bonds. The target compound’s allyl group may introduce steric effects, altering packing efficiency compared to rigid analogs .
Biological Activity
N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-cancer , anti-inflammatory , and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₂OS
- Molecular Weight : 349.45 g/mol
- Structure : The compound features an allyl group, a sulfanyl moiety, and a quinazoline core, contributing to its unique biological properties.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer effects. It is believed to act through the inhibition of specific enzymes or receptors involved in cell proliferation. For instance, studies have shown that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Key Findings :
- Cell Lines Tested : Various studies have tested its efficacy against breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (HL-60) cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Anti-Inflammatory Activity
This compound has also demonstrated promising anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.
Key Findings :
- Cytokine Inhibition : Studies indicate a reduction in TNF-alpha and IL-6 levels in treated macrophages.
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in the inflammatory response.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Key Findings :
- Bacterial Strains Tested : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Fungal Strains Tested : Demonstrated antifungal activity against Candida albicans.
The unique structure of this compound allows it to interact with multiple biological targets. The quinazoline core is known for its ability to bind to various enzymes and receptors, modulating their activity.
Enzyme Inhibition
The compound acts as an enzyme inhibitor affecting pathways involved in cell growth and inflammation. Notably, it may inhibit:
- Dihydrofolate reductase (DHFR) : Implicated in cancer cell metabolism.
- Protein kinases : Key regulators in signaling pathways associated with cancer progression.
Comparative Analysis with Similar Compounds
To understand its relative efficacy, a comparison with other quinazoline derivatives is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide | C₂₁H₂₃N₃OS | Exhibits varied biological activity due to different alkyl groups. |
| N-Allyl-2-{[8-methylphenyl]-4-quinazolinyl}acetamide | C₂₁H₂₃N₃O₂S | Shows enhanced anti-cancer properties compared to other derivatives. |
Case Studies
-
Case Study on Anti-Cancer Efficacy
- A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anti-cancer activity.
-
Case Study on Anti-inflammatory Effects
- In an animal model of arthritis, administration of the compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
